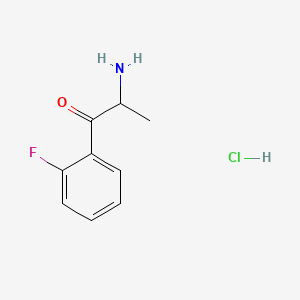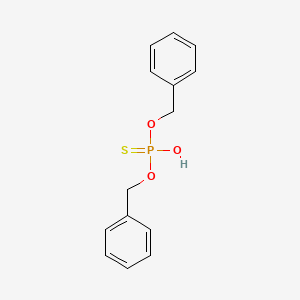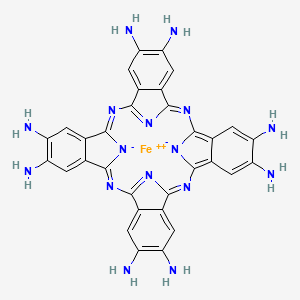
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is an organometallic compound that belongs to the phthalocyanine family. This compound is characterized by its deep blue to near-black crystalline powder appearance and is known for its excellent thermal stability and solubility. It is widely used in various fields due to its strong photophysical and photochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of iron salts. The reaction is carried out under high-temperature conditions, often in the presence of a solvent such as quinoline or dimethylformamide. The process requires precise control of reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The final product is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Iron(III) derivatives.
Reduction: It can be reduced back to Iron(I) derivatives under specific conditions.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phthalocyanine derivatives, which can have different functional groups attached to the phthalocyanine core .
科学的研究の応用
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable coordination environment.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its potential use in imaging and diagnostic applications.
Industry: Utilized in the production of dyes, pigments, and electronic devices due to its strong photophysical properties
作用機序
The mechanism by which Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine exerts its effects involves the generation of reactive oxygen species (ROS) upon light irradiation. These ROS can induce cell damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to oxidative stress and cell death .
類似化合物との比較
Similar Compounds
- Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- Copper(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- Zinc(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
Uniqueness
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is unique due to its specific photophysical properties and its ability to generate ROS upon light irradiation. This makes it particularly useful in photodynamic therapy compared to its nickel, copper, and zinc counterparts, which may not exhibit the same level of ROS generation .
特性
分子式 |
C32H24FeN16 |
|---|---|
分子量 |
688.5 g/mol |
IUPAC名 |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine;iron(2+) |
InChI |
InChI=1S/C32H24N16.Fe/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2 |
InChIキー |
INJTVXRWYSTFPQ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)

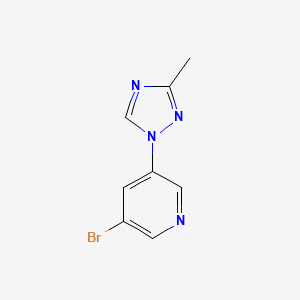


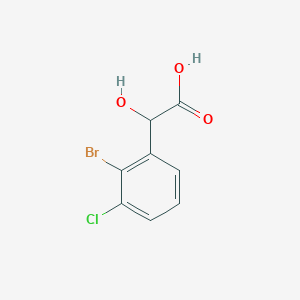
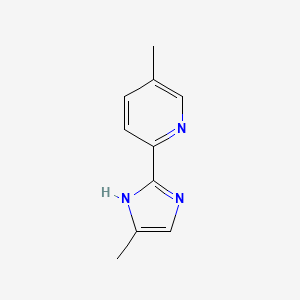
![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
![5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13688132.png)
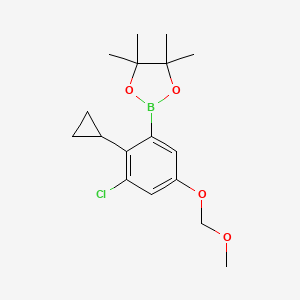
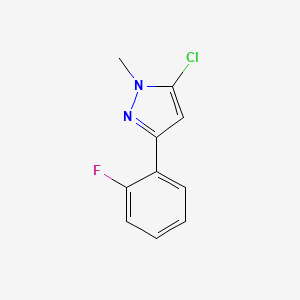
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13688152.png)
